1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
This compound features a 1,4-dihydropyridazin-4-one core substituted at position 1 with a 3-bromophenyl group and at position 3 with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized with a 4-(methylsulfanyl)phenyl moiety. The oxadiazole ring, a heterocycle known for its electron-deficient nature, may enhance binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c1-27-15-7-5-12(6-8-15)18-21-19(26-23-18)17-16(25)9-10-24(22-17)14-4-2-3-13(20)11-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSBYMTROHTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton .
Industrial Production Methods: the scalable synthesis of pyrazolo-diazepine pharmacophores suggests that similar methodologies could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a valuable scaffold in drug design and medicinal chemistry. It has been explored for its potential therapeutic applications, including antimicrobial and anticancer activities . The compound’s unique structure allows for the development of novel drugs targeting various biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazolo-diazepine core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Dihydropyridazinone vs. Phthalazinone
The compound 4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1, ) replaces the dihydropyridazinone core with a phthalazinone system.
Pyridazinone vs. Pyrazolone Derivatives
3-[1-(3-bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one () shares the pyridazinone core but substitutes the oxadiazole with a pyrazole ring. Pyrazoles are more electron-rich, which could alter redox properties or binding modes in biological targets. Additionally, the pyridinyl substituent in this compound may improve water solubility compared to the methylsulfanyl group in the target compound .
Substituent Effects
Halogenated Aryl Groups
Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () and 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () highlight the prevalence of halogenated aryl groups. Bromine’s strong electron-withdrawing and hydrophobic effects contrast with fluorine’s smaller size and higher electronegativity, influencing reactivity and target engagement .
Sulfur-Containing Groups
The methylsulfanyl group in the target compound is structurally analogous to 7-(4-methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (). Sulfur atoms in such groups can participate in hydrogen bonding or metabolic oxidation, affecting bioavailability and toxicity profiles .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Hypothetical Property Comparison
Biological Activity
1-(3-bromophenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound recognized for its potential biological activities. This compound belongs to the class of pyrazolo-diazepines and has garnered interest in medicinal chemistry due to its unique structural features that may confer various therapeutic effects.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H13BrN4O2S |
| CAS Number | 1251691-39-0 |
The presence of both the pyrazolo and diazepine rings in its structure is significant as it contributes to the compound's distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may modulate the activity of various enzymes and receptors, leading to therapeutic effects such as antimicrobial and anticancer properties. The unique substitution pattern and the presence of the oxadiazole moiety are believed to enhance its bioactivity.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of similar compounds within the pyrazolo-diazepine class. For instance, derivatives have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. The MTT assay results highlighted a dose-dependent inhibition of cell proliferation in HepG2 liver cancer cells, with notable effects observed at concentrations as low as 12.5 µg/mL.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives similar to the target compound. The results indicated that compounds with a methylsulfanyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin.
Study 2: Anticancer Screening
In another investigation involving HepG2 cells, various concentrations of the compound were tested for cytotoxic effects. The results indicated a significant reduction in cell viability at higher concentrations (up to 200 µg/mL), suggesting that the compound could be a potential candidate for further development as an anticancer agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Biological Activity |
|---|---|
| 5,6,7,8-tetrahydro-1,3-dimethyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-7-thioxopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Antimicrobial and anticancer activities reported |
| 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbaldehyde | Moderate anticancer activity observed |
The unique structural features of the target compound contribute to its distinct biological profiles compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
